![molecular formula C22H18FN3O2S2 B2548319 2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid CAS No. 1185174-24-6](/img/structure/B2548319.png)

2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

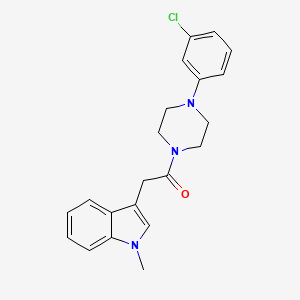

The compound “2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular weight of the compound is 418.84 . The linear formula is C20H30Cl3N3 .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 418.84 . More detailed physical and chemical properties were not found in the available sources.Applications De Recherche Scientifique

Catalysis and Organic Synthesis

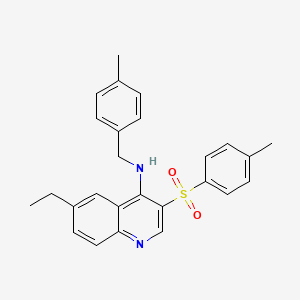

Quinoline derivatives have been demonstrated to play a crucial role in catalysis, particularly in the asymmetric hydrogenation of functionalized alkenes. For instance, phosphine ligands derived from quinoline, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have shown excellent enantioselectivities and high catalytic activities when used in rhodium complexes for the hydrogenation process. These catalysts have practical utility in the efficient preparation of several chiral pharmaceutical ingredients, highlighting their importance in organic synthesis (Imamoto et al., 2012).

Molecular Structures and Coordination Chemistry

Quinoline-based ligands have been synthesized and analyzed for their ability to form complex structures with metals, offering insights into coordination chemistry. For example, novel Ru(II) complexes with bidentate benzimidazole-based ligands derived from quinoline-2-carboxylic acid have been synthesized, showing potential for catalytic applications, particularly in the oxidation of benzyl alcohol to benzaldehyde (Dayan et al., 2016). These complexes exhibit a pseudo-octahedral three-legged piano stool geometry, providing valuable information on molecular structures and the potential for diverse applications in catalysis and materials science.

Antimicrobial and Antifungal Applications

Quinoline derivatives have also been studied for their antimicrobial and antifungal properties. A series of fluoroquinolone derivatives, including those with quinoline-3-carboxylic acid cores, were synthesized and evaluated for their effectiveness against bacterial and fungal pathogens. Preliminary in vitro evaluation studies revealed promising antimicrobial activities for some compounds, suggesting potential applications in the development of new antibacterial and antifungal agents (Srinivasan et al., 2010).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

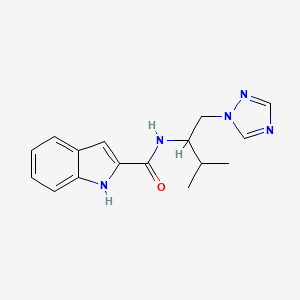

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been used in the design of drugs that target anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Biochemical Pathways

It’s known that piperidine derivatives can interact with various biochemical pathways, contributing to their broad-spectrum biological activities .

Result of Action

Piperidine derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and others .

Propriétés

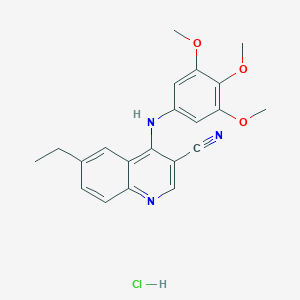

IUPAC Name |

2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S2/c1-2-26-21(28)20-17(12-18(30-20)14-8-4-3-5-9-14)25-22(26)29-13-19(27)24-16-11-7-6-10-15(16)23/h3-12H,2,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGULTHHRNTSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)

![N-(3-hydroxypropyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2548248.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2548253.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2548254.png)